N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine
Description
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrazole core fused with a tetrahydro-2H-pyran (THP) substituent at position 1 and an N-methylamine group at position 4.
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
N-methyl-1-(oxan-4-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N3O/c1-13-11-2-3-12-10(11)8-14-15(12)9-4-6-16-7-5-9/h8-9,11,13H,2-7H2,1H3 |
InChI Key |
YZBYINKFFJAPIC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C1C=NN2C3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine typically involves multiple steps, starting with the preparation of the tetrahydropyran and cyclopentapyrazole intermediates. One common method involves the reaction of tetrahydropyran-4-amine with N-methylcyclopentapyrazole under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-one, while reduction may produce this compound .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of compounds similar to N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine in the development of novel anticancer agents. Research indicates that derivatives of pyrazole and tetrahydropyran structures exhibit promising antitumor activities due to their ability to inhibit cancer cell proliferation and induce apoptosis. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Pyrazole Derivative A | IC50 = 15 µM on MCF-7 cells | |
| Tetrahydropyran B | Inhibits tumor growth in vivo |
Neuroprotective Effects
Compounds containing tetrahydropyran moieties have been studied for their neuroprotective effects. This compound may exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Antimicrobial Properties
The antimicrobial activity of related compounds has been documented extensively. The structural features of this compound suggest that it could be effective against various bacterial and fungal strains.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties and thermal stability. Its unique structure allows for the formation of cross-linked networks that improve material performance.
Coatings and Adhesives
This compound can be utilized in the formulation of advanced coatings and adhesives due to its chemical stability and adhesion properties. Studies indicate that coatings incorporating tetrahydropyran derivatives show improved resistance to environmental degradation.
Pesticide Development
Research into the applications of this compound in agriculture has identified its potential as a pesticide or herbicide agent. The compound's biological activity may be harnessed to develop effective pest control strategies.
Plant Growth Regulation
The compound's influence on plant growth mechanisms is under investigation, with preliminary results suggesting it may act as a growth regulator under specific conditions.
Mechanism of Action
The mechanism of action of N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison with Analogous Cyclopenta[c]pyrazole Derivatives
The cyclopenta[c]pyrazole scaffold is a common motif in medicinal chemistry. Key analogs and their structural distinctions include:
Table 1: Cyclopenta[c]pyrazole Derivatives
*Estimated based on cyclopenta[c]pyrazole core (C₆H₉N₃, 123.16) + THP (C₅H₉O, 85.12) + methyl (CH₃, 15.03).
Key Observations :
Comparison of Tetrahydro-2H-pyran-4-amine-containing Compounds
The THP-4-amine moiety is a versatile building block. Notable examples include:
Table 2: THP-4-amine Derivatives
Key Observations :
Physicochemical Properties and Spectral Data
- Solubility : The THP group’s oxygen atom likely improves aqueous solubility compared to purely aliphatic analogs (e.g., 1,3-dimethyl derivative in ) .
- NMR Trends : The target compound’s THP substituent may show characteristic $^1$H-NMR signals near δ 3.5–4.0 (pyran ring protons), while the cyclopenta[c]pyrazole core may exhibit signals similar to (δ 2.42–3.57) .
Biological Activity
N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes a tetrahydro-2H-pyran moiety and a cyclopenta[c]pyrazole framework. Its chemical formula is with a molecular weight of approximately 192.26 g/mol. The presence of functional groups such as amines and heterocycles contributes to its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 192.26 g/mol |
| CAS Number | [Not specified] |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacteria and fungi.
- Antidiabetic Effects : Some tetrahydropyran analogs have been identified as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels .
- Cytotoxicity : Studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
Case Studies
- Dipeptidyl Peptidase IV Inhibition : A study on tetrahydropyran analogs demonstrated their potential as DPP-IV inhibitors, which play a significant role in glucose metabolism . The analogs were tested for their inhibitory effects and showed promising results with IC50 values indicating effective inhibition at low concentrations.
- Antimicrobial Screening : A series of compounds structurally related to this compound were screened against various pathogens. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 10 µg/mL against certain strains of bacteria .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects on different cancer cell lines. One study reported that a derivative exhibited selective cytotoxicity with an IC50 value of 25 µM against breast cancer cells while showing minimal toxicity to normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
